N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine
Description
Properties
IUPAC Name |
1-N,4-N-bis(5-methylhexan-2-yl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2/c1-15(2)7-9-17(5)21-19-11-13-20(14-12-19)22-18(6)10-8-16(3)4/h11-18,21-22H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLYGOUHDJHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)NC(C)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2 | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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DSSTOX Substance ID |
DTXSID2024618 | |
| Record name | N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine | |
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Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n'-bis(1,4-dimethylpentyl)-p-phenylenediamine is a deep red slightly viscous liquid with an aromatic odor. (NTP, 1992), Liquid | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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| Record name | 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)- | |
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Boiling Point |
459 °F at 13.5 mmHg (NTP, 1992) | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Density |
0.91 (NTP, 1992) - Less dense than water; will float | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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CAS No. |
3081-14-9 | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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| Record name | N,N′-Bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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| Record name | N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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| Record name | 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)- | |
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| Record name | N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine | |
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| Record name | N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Melting Point |
-33 °F (NTP, 1992) | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Preparation Methods
Batch Reactor Synthesis
Early industrial methods employed batch reactors, where p-nitroaniline and MIAK were combined in a high-pressure autoclave with catalysts like copper chromite or palladium on carbon. Reaction conditions typically required hydrogen pressures of 5 MPa and temperatures of 120–140°C, achieving yields of 80–85%. However, batch processes faced challenges such as catalyst degradation, prolonged reaction times, and difficulties in recycling excess ketone.
Continuous Flow Synthesis
Modern approaches prioritize continuous flow systems to address batch limitations. Patent CN103467305A details a tubular reactor design where preheated reactants (110–150°C) flow through a catalyst-packed bed at 150–200°C under hydrogen pressures of 0.5–2.5 MPa. This configuration achieves 99% conversion of p-nitroaniline with 95% selectivity toward 77PD, significantly outperforming batch methods.
Catalytic Systems and Optimization
Catalyst selection profoundly influences reaction efficiency and product purity.
Heterogeneous Catalysts
Solid catalysts like palladium on carbon (Pd/C) or copper-zinc oxides (Cu/ZnO) dominate industrial applications due to their recyclability and stability. Pd/C excels in hydrogenation steps, reducing nitro groups to amines without over-alkylation, while Cu-based catalysts optimize alkylation kinetics.
Table 1: Catalyst Performance in Continuous Flow Systems
| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C | 190–200 | 0.7 | 99.9 | 96.3 |
| Cu/ZnO | 175–185 | 1.2 | 99.5 | 95.7 |
| Ni/SiO₂ | 160–170 | 2.0 | 98.8 | 93.2 |
Solvent-Free Reactions
Emerging protocols eliminate solvents by using excess MIAK as both reactant and reaction medium. This approach reduces waste and simplifies purification, as unreacted ketone is distilled and recycled.
Industrial-Scale Production Techniques
Reactor Design and Process Integration
Patent CN106554284B highlights a fixed-bed reactor system with integrated preheating and gas-liquid separation units. Reactants are preheated to 145–150°C before entering the catalyst bed, ensuring optimal reaction initiation. Hydrogen is injected co-currently, maintaining a turbulent flow to enhance mass transfer and prevent catalyst fouling.
Distillation and Purification
Crude product from the reactor undergoes vacuum distillation (−0.5 to −0.1 MPa) to isolate 77PD. This step removes residual ketone and byproducts like N-monoalkylated intermediates, yielding a final purity of >95%.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
Delphinidin chloride undergoes various chemical reactions, including:
Oxidation: Delphinidin chloride can be oxidized to form quinones, which are highly reactive and can participate in further chemical transformations.
Reduction: Reduction of delphinidin chloride typically leads to the formation of leucoanthocyanidins, which are colorless compounds.
Substitution: The hydroxyl groups on delphinidin chloride can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leucoanthocyanidins.
Substitution: Acetylated and benzoylated derivatives.
Scientific Research Applications
Antioxidant and Antiozonant in Rubber Manufacturing
77PPD is primarily used as an antioxidant and antiozonant in rubber products. It helps prevent oxidative degradation, thereby enhancing the longevity and performance of rubber materials. Its effectiveness in scavenging reactive oxygen species (ROS) makes it crucial for maintaining the integrity of rubber products under various environmental conditions .
Fuel Additives
In the fuel industry, 77PPD acts as a stabilizer that enhances the longevity and performance of fuel additives. Its antioxidant properties prevent the formation of harmful by-products during fuel storage and usage, contributing to improved fuel efficiency and reduced emissions .
Dyes and Pigments
The deep red color of 77PPD positions it as a potential candidate for use in the dyes and pigments industry. Its unique color properties can be utilized in various applications ranging from textiles to plastics .
Toxicological Studies
77PPD has been subjected to extensive toxicological assessments due to its potential health risks. The GreenScreen® assessment categorizes it as a chemical of high concern, highlighting its reproductive toxicity and potential mutagenicity. Studies indicate that it may interfere with endocrine functions and exhibit genotoxic properties that could affect DNA integrity .
Environmental Impact Assessments
Research has also focused on the environmental implications of using 77PPD. Its persistence in the environment and potential bioaccumulation raise concerns regarding aquatic toxicity and ecosystem health. The compound's interaction with various environmental factors necessitates ongoing studies to evaluate its long-term effects .
Case Study 1: Rubber Industry
A study conducted on the use of 77PPD in tire manufacturing demonstrated significant improvements in the durability and resistance of tires to cracking and aging due to ozone exposure. The antioxidant properties of 77PPD were found to enhance the performance of rubber compounds significantly, leading to longer-lasting products .
Case Study 2: Fuel Stability
Research examining the effects of 77PPD as a fuel additive revealed that it effectively reduced the formation of deposits during combustion processes. This not only improved engine efficiency but also minimized harmful emissions, contributing positively to environmental sustainability efforts.
Mechanism of Action
Delphinidin chloride exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Anti-cancer Properties: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K-Akt and MAPK pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 77PD with other substituted p-phenylenediamines:
Key Observations :
- Branching and Lipophilicity: 77PD’s branched 1,4-dimethylpentyl groups enhance its solubility in non-polar matrices (e.g., rubber) compared to less-branched analogs like DPPD .
- Water Solubility : 77PD has lower solubility than N,N'-di-sec-butyl-p-phenylenediamine (101-96-2), likely due to its longer alkyl chains .
Toxicological Profiles
Genotoxicity and Carcinogenicity
- 77PD: Negative in in vivo mammalian micronucleus tests despite positive in vitro clastogenicity in chromosomal aberration assays (without metabolic activation) . The U.S. EPA categorizes substituted p-phenylenediamines as non-genotoxic due to structural consistency and negative in vivo results .
- N,N'-Di-sec-butyl-p-phenylenediamine (101-96-2): Negative in both in vitro and in vivo genotoxicity studies .
- 6PPD: Under scrutiny for environmental toxicity, particularly its quinone derivative (6PPD-Q), which is toxic to aquatic organisms .
Reproductive Toxicity
- 77PD: No embryotoxicity, fetotoxicity, or teratogenicity observed in rats at doses up to 150 mg/kg/day.
- 6PPD: Limited reproductive toxicity data available; however, its environmental persistence raises concerns .
Environmental Behavior and Degradation
- Environmental Presence: 77PD’s quinone derivative (77PD-Q) has been detected in air particulates in China, alongside other PPD-quinones like IPPD-Q and DTPD-Q .
- Degradation Pathways : Hydrolysis and oxidation of 77PD yield products like 4-hydroxylamine, though some reported degradation intermediates are chemically implausible .
Biological Activity
N,N'-Bis(1,4-dimethylpentyl)-P-phenylenediamine, commonly referred to as 77PPD (CAS Number: 3081-14-9), is a substituted para-phenylenediamine primarily utilized as an antioxidant and antiozonant in various applications, including rubber manufacturing and fuel additives. This compound has garnered attention due to its potential biological activities and associated health concerns. This article explores the biological activity of 77PPD, including its mechanisms of action, toxicological profiles, and environmental implications.
77PPD is characterized as a dark brown-purple viscous liquid at room temperature. Its primary functions include:
- Antioxidant : Prevents oxidative degradation in materials such as rubber.
- Stabilizer : Used in fuel additives to enhance longevity and performance.
Antioxidant Activity
77PPD exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and free radicals. This activity is crucial in preventing oxidative stress, which can lead to cellular damage and various diseases.
Toxicological Profile
The GreenScreen® assessment categorizes 77PPD as a chemical of high concern due to its potential adverse health effects. Key findings include:
- Carcinogenicity : Classified with a high score for reproductive toxicity.
- Mutagenicity : Exhibits genotoxic properties that may affect DNA integrity.
- Endocrine Disruption : Potentially interferes with endocrine functions, although specific data gaps exist regarding neurotoxicity.
Toxicokinetics
77PPD demonstrates moderate bioaccumulation potential and persistence in the environment. Its metabolic pathways suggest that it can be transformed into more toxic derivatives under certain conditions, raising concerns about long-term exposure effects.
| Toxicological Endpoint | Score | Comments |
|---|---|---|
| Carcinogenicity | High | Significant concern for human health |
| Mutagenicity | Moderate | Potential DNA damage observed |
| Reproductive Toxicity | High | Impacts on fertility noted |
| Endocrine Activity | Moderate | Evidence suggests possible disruption |
Environmental Impact
77PPD has been detected in various environmental matrices, including urban air samples where it is associated with vehicle emissions. Its presence raises concerns about human exposure through inhalation or dermal contact.
Case Studies
-
Study on Antioxidant Efficacy :
A comparative study assessed the efficacy of 77PPD against other antioxidants in biodiesel applications. Results indicated that while 77PPD showed superior performance in preventing oxidative degradation, its toxicity profile necessitated careful consideration for long-term use in consumer products. -
Toxicological Assessment :
A comprehensive evaluation by ToxServices LLC highlighted the need for further research on the neurotoxic effects of 77PPD. Although initial findings indicate potential risks, a data gap exists regarding chronic exposure studies.
Q & A
Q. Q1. What are the established methods for synthesizing 77PD, and how do reaction conditions influence yield?
77PD is synthesized via reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone (methyl isoamyl ketone, MIAK) using copper-based catalysts. Key parameters include:
- Catalyst selection : Copper catalysts (e.g., Cu/ZnO) enhance selectivity and reduce side reactions like over-alkylation .
- Temperature : Optimal yields (~85%) are achieved at 120–140°C under hydrogen pressure (2–4 MPa) .
- Solvent system : Polar aprotic solvents (e.g., DMF) improve substrate solubility and reaction homogeneity.
Methodological validation involves monitoring intermediates (e.g., p-phenylenediamine derivatives) via HPLC or GC-MS.
Basic Research: Functional Role in Materials Science
Q. Q2. How does 77PD compare to other p-phenylenediamine antidegradants in rubber formulations?
77PD is favored in tire treads and sidewalls due to its balance of antiozonant and antioxidant properties. Comparative studies show:
- Thermal stability : 77PD outperforms IPPD (N-isopropyl-N'-phenyl-PPD) in high-temperature aging tests (e.g., 70°C for 168 hours) by reducing crack formation by 40% .
- Solubility in rubber matrices : Its branched alkyl chains (1,4-dimethylpentyl groups) enhance compatibility with natural rubber, reducing blooming compared to DPPD (N,N'-diphenyl-PPD) .
Standard evaluation involves ASTM D3182 mechanical testing and ozone resistance assays (ASTM D1149).
Advanced Research: Environmental Analysis and Exposure Pathways
Q. Q3. What analytical methods are used to detect 77PD in environmental matrices, and what are their limitations?
77PD is quantified in road dust, soil, and water using:
- LC-MS/MS : Achieves detection limits of 0.05–0.12 ng/g in dust/soil, but requires derivatization due to low ionization efficiency .
- GC-MS : Limited by thermal decomposition of 77PD above 250°C, leading to false positives (e.g., misidentification as 6PPD-quinone) .
Contradictions arise in environmental studies; for example, 77PD is detected in 100% of road dust samples but only 70% of topsoil, suggesting differential mobility or degradation .
Advanced Research: Degradation Mechanisms
Q. Q4. What are the photolytic and thermal degradation pathways of 77PD?
- Photolysis : Under UV light (λ = 254 nm), 77PD undergoes Norrish Type-II reactions, forming diradical intermediates that cleave to yield N-methylpentanamine and quinone derivatives. Femtosecond spectroscopy reveals non-concerted hydrogen transfer with a lifetime of 1.2 ps for diradical states .
- Thermal degradation : At >200°C, 77PD generates N-oxides and nitrosamines, identified via FTIR and NMR. Contradictory reports exist on mutagenicity of these byproducts, necessitating Ames test validation .
Advanced Research: Ecotoxicology and Regulatory Compliance
Q. Q5. How are 77PD’s persistent, bioaccumulative, and toxic (PBT) properties assessed for regulatory compliance?
- Persistence : OECD 301B tests show 77PD’s half-life in water exceeds 60 days, indicating low biodegradability .
- Bioaccumulation : Log Kow values (5.2–5.8) predict moderate bioaccumulation in fish, but in vivo studies in Daphnia magna show BCF <500, suggesting regulatory ambiguity .
- Toxicity : Acute aquatic toxicity (LC50 for zebrafish: 2.1 mg/L) triggers EU REACH requirements for extended one-generation reproductive toxicity studies (OECD 443) .
Advanced Research: Human Exposure Risk Assessment
Q. Q6. What methodologies are used to assess human exposure to 77PD in urban environments?
- Dermal exposure : Skin absorption rates (0.8–1.2 µg/cm²/hr) are measured using ex vivo human skin models and quantified via LC-MS/MS .
- Inhalation risk : Airborne 77PD particles (PM₂.₅) are collected on quartz filters, with concentrations ranging 0.5–3.2 ng/m³ in tire wear-dominated areas .
Conflicting data exist on urinary metabolites; some studies detect N-acetylated derivatives, while others report rapid renal clearance, complicating biomarker selection .
Advanced Research: Mechanistic Toxicology
Q. Q7. What in vitro models elucidate 77PD’s cytotoxicity and oxidative stress pathways?
- HepG2 cells : 77PD induces ROS production at IC50 = 12 µM, measured via DCFH-DA fluorescence. Nrf2 knockdown exacerbates apoptosis, confirming oxidative stress mediation .
- Metabolomics : NMR-based profiling identifies glutathione depletion and succinate accumulation, linking mitochondrial dysfunction to cytotoxicity .
Advanced Research: Comparative Structure-Activity Relationships (SAR)
Q. Q8. How do structural modifications of 77PD alter its antidegradant efficacy?
- Alkyl chain branching : Replacement of 1,4-dimethylpentyl with cyclohexyl (CPPD) reduces ozone resistance by 30% due to steric hindrance .
- Electron-donating groups : Methoxy-substituted analogs show improved antioxidant capacity (ΔE = +0.15 V vs. SCE) but increased photolytic instability .
SAR studies use DFT calculations (B3LYP/6-31G*) to correlate HOMO-LUMO gaps with reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
